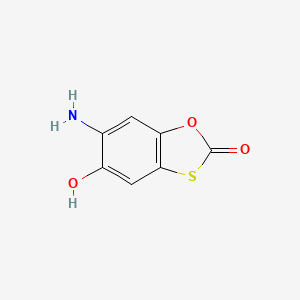

6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one

Description

6-Amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is a heterocyclic compound featuring a benzoxathiolone core substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 5 and 6, respectively. This scaffold is structurally related to tioxolone (6-hydroxy-1,3-benzoxathiol-2-one), a well-studied compound used in dermatology for its antimicrobial and anti-inflammatory properties . The amino-hydroxy derivative is synthesized via nitration and subsequent reduction of the nitro group in precursor compounds, as demonstrated in studies on analogous benzoxathiolone derivatives .

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBPUJRZHZQUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(=O)S2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with carbon disulfide and subsequent oxidation . The reaction conditions often require a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxathiol derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: Used in the synthesis of heterocycle-phosphor esters with potential antimicrobial activity.

Mechanism of Action

The mechanism of action of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also exert cytostatic effects by disrupting cell division and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of benzoxathiolone derivatives are highly dependent on substituent positions and functional groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects on Bioactivity: The hydroxyl group at C6 (tioxolone) confers broad antimicrobial and anti-inflammatory effects . Methoxy substitution at C6 enhances selectivity for cancer cells (e.g., melanoma) while reducing toxicity to normal cells . Amino groups (e.g., at C5) improve antivenom and enzyme-targeting properties, as seen in snake venom inhibition studies .

Enzyme Inhibition: Tioxolone inhibits human carbonic anhydrase II (Ki = 12 nM) and MAO-B (IC₅₀ = 3.2 µM) . Nitro and amino derivatives show altered binding modes in enzyme assays, such as MurA inhibition in Staphylococcus aureus (IC₅₀ = 0.25–0.51 µM) .

Therapeutic Potential: Tioxolone’s topical efficacy against cutaneous leishmaniasis matches systemic drugs like meglumine antimoniate (MA) but with fewer side effects . 5-Amino-6-methoxy derivatives exhibit dual activity, suppressing both coagulant (ED₅₀ = 12 µg/mL) and hemorrhagic (ED₅₀ = 18 µg/mL) venom toxins .

Anticancer Activity:

- 6-Methoxybenzo[d][1,3]oxathiol-2-one demonstrated potent cytotoxicity against SKMEL-19 melanoma cells (IC₅₀ = 8.2 µM) but was non-toxic to MRC-5 lung fibroblasts, suggesting tumor-selective mechanisms .

- Schiff base derivatives of nitro-substituted benzoxathiolones showed moderate activity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines .

Antimicrobial and Antifungal Activity:

- Tioxolone formulations (e.g., Thio-Ben) reduced Leishmania parasite loads by 90% in vivo, comparable to MA but with superior safety .

- Derivatives with halogenated benzyl groups (e.g., 6-[(3-bromobenzyl)oxy]) exhibited antifungal activity against Candida glabrata (MIC = 8 µg/mL) .

Enzyme Inhibition:

- Benzoxathiolone derivatives covalently inhibit MurA in S. aureus by targeting Cys115, a critical residue for fosfomycin resistance .

Biological Activity

6-Amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is a heterocyclic compound belonging to the class of benzoxathiols. It is characterized by the presence of both amino and hydroxyl functional groups, which contribute significantly to its biological activity. This compound has gained attention in medicinal chemistry due to its potential applications as an antimicrobial and cytostatic agent.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzene ring fused with a thiol group, incorporating both amino and hydroxyl groups. The presence of these functional groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.19 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antifungal Activity

Recent research indicates that this compound exhibits promising antifungal properties. In vitro studies have shown its effectiveness against various fungal strains, including those from the Candida genus. The compound's mechanism of action appears to involve the disruption of ergosterol synthesis in fungal cell membranes, which is critical for their viability .

Cytotoxicity and Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against several human cancer cell lines. Studies utilizing the MTT assay have demonstrated that it possesses significant anticancer activity, particularly against melanoma (SKMEL-19) and breast cancer (MCF-7) cell lines. The IC50 values indicate that the compound can inhibit cancer cell growth effectively while showing minimal toxicity to normal cells, such as human fibroblasts (MRC-5) .

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| SKMEL-19 | 3.3 | >3 |

| MCF-7 | Not specified | Not specified |

| MRC-5 | Not specified | Not specified |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of nuclear factor-kappaB (NF-kB) signaling pathways. By blocking NF-kB activation, the compound can reduce inflammation and promote apoptosis in cancer cells .

Case Studies

One notable study involved assessing the cytotoxicity of various derivatives of benzoxathiol compounds, including this compound. The results indicated that this compound exhibited a favorable profile compared to other derivatives, highlighting its potential as a lead compound in drug development .

Another investigation focused on the antifungal efficacy against Candida species, where the compound demonstrated significant inhibition at concentrations below those toxic to human cells. This suggests a selective action that could be advantageous in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones, as demonstrated in studies involving hydrogen peroxide or m-chloroperbenzoic acid. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended. Purity validation should combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoxathiolone core and substituent positions. Infrared (IR) spectroscopy can identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹). UV-Vis spectroscopy may reveal π→π* transitions in the aromatic system, with absorbance peaks typically between 250–300 nm. For dynamic behavior, variable-temperature NMR can assess tautomerism or rotational barriers .

Advanced Research Questions

Q. How does the heterocyclic ring stability of this compound vary under different pH conditions?

- Methodological Answer : Stability studies should employ pH-controlled degradation assays (e.g., buffers at pH 2, 7, 12) with monitoring via HPLC. Evidence suggests that basic conditions (pH > 10) may induce ring cleavage via nucleophilic attack, as seen in analogous benzoxazolones treated with piperidine. Computational modeling (DFT) can predict reactive sites, while Arrhenius plots derived from kinetic studies quantify activation energy for degradation .

Q. What strategies resolve discrepancies in reported reactivity with nucleophilic agents (e.g., hydrazoic acid vs. benzenesulphinic acid)?

- Methodological Answer : Contradictions may arise from solvent polarity or steric effects. For example, benzenesulphinic acid preferentially adds to the C6 position in aprotic solvents (e.g., THF), whereas polar protic solvents (e.g., MeOH) favor alternate pathways. Systematic reaction screening (DoE approach) under varied conditions (temperature, solvent, molar ratios) can identify dominant factors. Cross-validation using LC-MS and 2D NMR (e.g., NOESY) clarifies regioselectivity .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s fluorescence properties in bioimaging studies?

- Methodological Answer : Discrepancies may stem from solvent polarity or aggregation-induced quenching. Standardize assays using phosphate-buffered saline (PBS) at physiological pH and compare with aprotic solvents (DMSO). Time-resolved fluorescence spectroscopy distinguishes static vs. dynamic quenching. Confocal microscopy with HEK-293 cells can validate intracellular stability, while control experiments with structurally similar fluorophores (e.g., benzoxazole-alanine derivatives) isolate environmental effects .

Experimental Design Considerations

Q. What precautions are critical for handling this compound in aqueous environments?

- Methodological Answer : The compound’s hydrolytic sensitivity necessitates inert atmospheres (N₂/Ar) and anhydrous solvents for reactions. Storage at −20°C under desiccation (silica gel) prevents degradation. Safety data sheets (SDS) recommend PPE (nitrile gloves, goggles) due to potential irritancy, though specific toxicity profiles require further ecotoxicological assays (e.g., Daphnia magna acute toxicity testing) .

Synthetic Pathway Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.